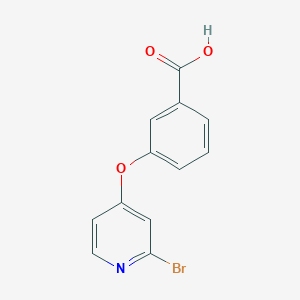

3-(2-Bromo-pyridin-4-yloxy)-benzoic acid

Description

3-(2-Bromo-pyridin-4-yloxy)-benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with a bromine atom at the 2-position and linked via an ether oxygen to the meta position of the benzoic acid moiety. Its molecular formula is C₁₂H₈BrNO₃, with a molecular weight of 310.10 g/mol (estimated based on analogous compounds in ). The bromine atom introduces significant steric and electronic effects, influencing reactivity, solubility, and biological activity. This compound is structurally related to pharmacologically active molecules, such as kinase inhibitors or enzyme modulators, due to the pyridine-benzoic acid scaffold commonly found in drug discovery (e.g., ).

Propriétés

Formule moléculaire |

C12H8BrNO3 |

|---|---|

Poids moléculaire |

294.10 g/mol |

Nom IUPAC |

3-(2-bromopyridin-4-yl)oxybenzoic acid |

InChI |

InChI=1S/C12H8BrNO3/c13-11-7-10(4-5-14-11)17-9-3-1-2-8(6-9)12(15)16/h1-7H,(H,15,16) |

Clé InChI |

YMHGXELCNBRVAM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OC2=CC(=NC=C2)Br)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Heterocyclic Moieties : Pyridine (as in the target compound) vs. pyrimidine () alters hydrogen-bonding capacity. Pyrimidine’s additional nitrogen may improve solubility but reduce metabolic stability.

- Functional Group Positioning : Meta-substituted ethers (target compound) vs. para-sulfamoyl groups () influence steric hindrance and binding affinity to biological targets.

Physicochemical Properties

Solubility and Partitioning

- Benzoic Acid Derivatives : demonstrates that substituents critically affect distribution coefficients (logD) and extraction efficiency. For example, benzoic acid itself has a high distribution coefficient (m ≈ 15–20) in emulsion liquid membranes due to its lipophilicity, enabling rapid extraction (>98% in 5 minutes).

- Impact of Bromine: The bromine in the target compound likely increases logP compared to non-halogenated analogues (e.g., 4-O-β-D-glucopyranosylbenzoate in ), reducing aqueous solubility but enhancing organic-phase partitioning .

- Comparison with Sulfonamides : Sulfamoyl-containing analogues () exhibit higher polarity due to the sulfonamide group, leading to lower logP values (e.g., ~1.5–2.0) compared to brominated derivatives (~2.5–3.0) .

Stability and Reactivity

- Electron-Withdrawing Effects : The bromine atom’s electron-withdrawing nature deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to methoxy-substituted pyridines ().

- Hydrolytic Stability: Ether-linked substituents (target compound) are generally more stable under acidic conditions than ester-linked derivatives (e.g., 4-O-β-D-glucopyranosylbenzoate in ) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.